An In-depth Technical Guide to 2-Nitrophenyl Isocyanate: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 2-Nitrophenyl Isocyanate: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl isocyanate is an aromatic organic compound featuring both a nitro group (-NO₂) and an isocyanate group (-NCO) attached to a benzene ring. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable reagent and building block in various chemical syntheses. The electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the isocyanate carbon, enhancing its susceptibility to nucleophilic attack. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-nitrophenyl isocyanate, along with detailed experimental protocols and safety information.
Chemical Structure and Identification
The structure of 2-nitrophenyl isocyanate consists of a benzene ring substituted with an isocyanate group at position 1 and a nitro group at position 2.
| Identifier | Value |
| IUPAC Name | 1-isocyanato-2-nitrobenzene[1] |
| CAS Number | 3320-86-3[1][2] |
| Molecular Formula | C₇H₄N₂O₃[1][2] |
| SMILES String | O=C=Nc1ccccc1--INVALID-LINK--[O-] |
| InChI | InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H[1][2] |
| InChIKey | JRVZITODZAQRQM-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-nitrophenyl isocyanate is presented below.
| Property | Value | Source |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 40-41 °C | |
| Boiling Point | 135-137 °C at 17 mmHg | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-nitrophenyl isocyanate.
Infrared (IR) Spectroscopy
The IR spectrum of 2-nitrophenyl isocyanate is characterized by strong absorption bands corresponding to the isocyanate and nitro functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2260 | Strong, sharp peak characteristic of the asymmetric stretching of the -N=C=O group. |
| ~1520 | Strong peak from the asymmetric stretching of the nitro group (-NO₂). |
| ~1350 | Strong peak from the symmetric stretching of the nitro group (-NO₂). |
| ~1600, ~1475 | Aromatic C=C bending vibrations. |
Note: The exact peak positions can be found on the NIST WebBook.[2][3]
Mass Spectrometry (MS)
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 164 | Molecular ion [M]⁺ |
| 134 | [M - NO]⁺ |
| 118 | [M - NO₂]⁺ |
| 90 | [M - NO₂ - CO]⁺ |
Note: The mass spectrum can be viewed on the NIST WebBook.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactivity and Synthesis
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The presence of the ortho-nitro group further activates the isocyanate group towards nucleophilic attack.
General Reactivity
Reaction with Alcohols: 2-Nitrophenyl isocyanate reacts with alcohols to form N-(2-nitrophenyl)carbamates (urethanes). This reaction is often quantitative and can be used for the derivatization of alcohols.[5][6]
Reaction with Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas.[7][8]
Synthesis of 2-Nitrophenyl Isocyanate
A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline.[9][10]
Synthetic pathway for 2-Nitrophenyl Isocyanate.
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt and optimize these procedures for their specific applications.
General Protocol for the Synthesis of N-(2-nitrophenyl)carbamates from Alcohols
This protocol outlines the reaction of 2-nitrophenyl isocyanate with an alcohol to form a urethane derivative.
Materials:
-
2-Nitrophenyl isocyanate
-
Alcohol of interest
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Dry nitrogen or argon atmosphere
-
Magnetic stirrer and reaction vessel
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
To the stirred solution, add a solution of 2-nitrophenyl isocyanate (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General experimental workflow for urethane formation.
General Protocol for the Synthesis of N,N'-disubstituted Ureas from Amines
This protocol describes the reaction of 2-nitrophenyl isocyanate with a primary or secondary amine.
Materials:
-
2-Nitrophenyl isocyanate
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Magnetic stirrer and reaction vessel
Procedure:
-
In a reaction vessel, dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by removing the solvent and purifying the residue.
Biological Activity and Relevance in Drug Development
While no specific studies on the biological activity or involvement in signaling pathways of 2-nitrophenyl isocyanate were identified in the search results, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[11][12][13][14] The biological activity of many nitroaromatic compounds is attributed to the bioreduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[12][14]
The isocyanate group is a reactive handle that can be used to covalently modify biological macromolecules, such as proteins. This property can be exploited in the design of enzyme inhibitors or other molecular probes. Given these general characteristics, derivatives of 2-nitrophenyl isocyanate could be of interest in drug discovery programs, particularly in the development of antimicrobial or anticancer agents. However, extensive biological evaluation would be required to determine the specific activities and toxicities of such compounds.
Safety Information
2-Nitrophenyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a respirator when handling the solid material.
Conclusion
2-Nitrophenyl isocyanate is a versatile and highly reactive chemical intermediate. Its well-defined chemical properties and reactivity make it a useful tool for synthetic chemists. While its specific biological roles are not well-documented, the known activities of related nitroaromatic compounds suggest potential for its derivatives in drug discovery. Due to its hazardous nature, all handling of this compound must be conducted with strict adherence to safety protocols. This guide provides a foundational resource for researchers and professionals working with or considering the use of 2-nitrophenyl isocyanate in their work.
References
- 1. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrophenyl isocyanate [webbook.nist.gov]
- 3. 2-Nitrophenyl isocyanate [webbook.nist.gov]
- 4. 2-Nitrophenyl isocyanate [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phosgene - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
